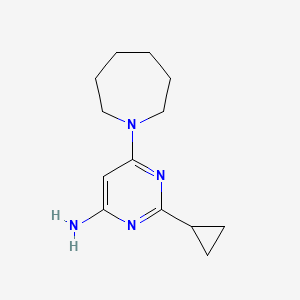
6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine
Descripción general
Descripción
6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine is a useful research compound. Its molecular formula is C13H20N4 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms, therapeutic applications, and comparative efficacy with similar compounds is crucial for its development in pharmacology.
Chemical Structure and Properties
The compound has a unique structural configuration that includes an azepane ring and a cyclopropyl group attached to a pyrimidine backbone. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. It interacts with specific enzymes and receptors, potentially leading to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems and cellular signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility in treating infections.
- Neuroprotective Effects : Its interaction with neurotransmitter receptors suggests possible applications in neurodegenerative diseases.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Comparative Biological Activities of Similar Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azepane | Antimicrobial | |
| 2-(Azepan-1-yl)-6-phenylpyrimidine | Neuroprotective |
Case Study Insights
A study highlighted in PubMed Central examined the structure–activity relationship (SAR) of pyrimidine derivatives, including those similar to this compound. The findings suggested that modifications at specific positions on the pyrimidine ring significantly influenced biological activity against ESKAPE pathogens, underscoring the importance of structural nuances in drug design .
Propiedades
IUPAC Name |
6-(azepan-1-yl)-2-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c14-11-9-12(16-13(15-11)10-5-6-10)17-7-3-1-2-4-8-17/h9-10H,1-8H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRYCMFVAVHXIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC(=C2)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















